SARS-CoV-2-IN-55
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Overview
Description
SARS-CoV-2-IN-55 is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-55 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core chemical structure of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity. Common reagents used in these steps include organic solvents, acids, bases, and protective groups.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-55 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
SARS-CoV-2-IN-55 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication by targeting specific viral proteins.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-55 involves its interaction with specific molecular targets within the virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Enzymes: this compound targets enzymes essential for viral replication, such as proteases and polymerases.
Disruption of Viral Assembly: The compound interferes with the assembly of viral particles, reducing the production of infectious virions.
Comparison with Similar Compounds
SARS-CoV-2-IN-55 can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that also targets viral polymerases but has a different chemical structure and mechanism of action.
Favipiravir: Another antiviral that inhibits viral RNA polymerase, used for treating influenza and investigated for COVID-19.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis, leading to error catastrophe in the virus.
Uniqueness
This compound stands out due to its specific targeting of viral proteins and its potential for high selectivity and potency. Its unique chemical structure allows for distinct interactions with viral enzymes, making it a promising candidate for further development.
Properties
Molecular Formula |
C138H136N22O32S6 |
---|---|
Molecular Weight |
2807.1 g/mol |
IUPAC Name |
4-[[2-[3-[2-[2-[2-[3-[[2-[[1,7-bis[[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]amino]-4-[3-[[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]amino]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]-N,N'-bis[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]-4-[3-[[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]amino]-3-oxopropyl]heptanediamide |
InChI |
InChI=1S/C138H136N22O32S6/c161-79-85(71-109-103-13-1-7-19-115(103)147-131(109)193-97-37-25-91(26-38-97)155(177)178)141-123(169)49-57-137(58-50-124(170)142-86(80-162)72-110-104-14-2-8-20-116(104)148-132(110)194-98-39-27-92(28-40-98)156(179)180,59-51-125(171)143-87(81-163)73-111-105-15-3-9-21-117(105)149-133(111)195-99-41-29-93(30-42-99)157(181)182)153-129(175)77-139-121(167)55-63-189-65-67-191-69-70-192-68-66-190-64-56-122(168)140-78-130(176)154-138(60-52-126(172)144-88(82-164)74-112-106-16-4-10-22-118(106)150-134(112)196-100-43-31-94(32-44-100)158(183)184,61-53-127(173)145-89(83-165)75-113-107-17-5-11-23-119(107)151-135(113)197-101-45-33-95(34-46-101)159(185)186)62-54-128(174)146-90(84-166)76-114-108-18-6-12-24-120(108)152-136(114)198-102-47-35-96(36-48-102)160(187)188/h1-48,79-90,147-152H,49-78H2,(H,139,167)(H,140,168)(H,141,169)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,153,175)(H,154,176) |
InChI Key |
YWRBAZQCEUYUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C=O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C=O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C=O)NC(=O)CNC(=O)CCOCCOCCOCCOCCC(=O)NCC(=O)NC(CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O)(CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O)CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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